

# 5F-AB-Fuppyca chemical structure and properties

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## Compound of Interest

Compound Name: 5F-AB-Fuppyca

Cat. No.: B13428830

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An In-depth Technical Guide on the Synthetic Cannabinoid **5F-AB-FUPPYCA**

## Introduction

**5F-AB-FUPPYCA** is a synthetic cannabinoid receptor agonist (SCRA) that has been identified as a designer drug.[1][2] Structurally, it belongs to the pyrazole class of cannabinoids, distinguishing it from the more common indole or indazole-based SCRA's.[3] First detected in Europe in 2015, it is presumed to act as an agonist at the CB1 receptor, a primary component of the endocannabinoid system.[1][2] However, it is crucial to note that detailed pharmacological studies on **5F-AB-FUPPYCA** are scarce in peer-reviewed literature.[1] Data is more readily available for its structural isomer, 5F-3,5-AB-PFUPPYCA, which has been shown to be essentially inactive at cannabinoid receptors, suggesting that **5F-AB-FUPPYCA** may also have limited activity.[4][5]

This technical guide provides a comprehensive overview of the chemical structure and known properties of **5F-AB-FUPPYCA**, targeted at researchers, scientists, and drug development professionals.

## Chemical Structure and Physicochemical Properties

**5F-AB-FUPPYCA**, also known as AZ-037, is characterized by a pyrazole core linked to a fluorophenyl group, a 5-fluoropentyl tail, and an L-valinamide moiety.[1] The synonym AZ-037 is also used for its structural isomer, 5-fluoro-3,5-AB-PFUPPYCA, which can lead to ambiguity.[1][2]

## Structural Identifiers

The precise chemical identity of **5F-AB-FUPPYCA** is defined by the following identifiers.

Identifier	Value	Source
IUPAC Name	N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide	[1]
Molecular Formula	C <sub>20</sub> H <sub>26</sub> F <sub>2</sub> N <sub>4</sub> O <sub>2</sub>	[1][3][6][7]
CAS Number	2044702-46-5	[1][3]
InChI Key	GSXRDTDYPSATDE-SFHVURJKSA-N	[3][8]
SMILES	<chem>CC(C)--INVALID-LINK--NC(=O)c1cc(-c2ccc(cc2)F)n(CCCCCF)n1</chem>	[8]

## Physicochemical Data

Quantitative physicochemical properties are summarized below.

Property	Value	Source
Molecular Weight	392.45 g/mol	[1][3][6][7]
Solubility	DMSO: ≥ 10 mg/ml	[9]
Formulation	A solid	[9]

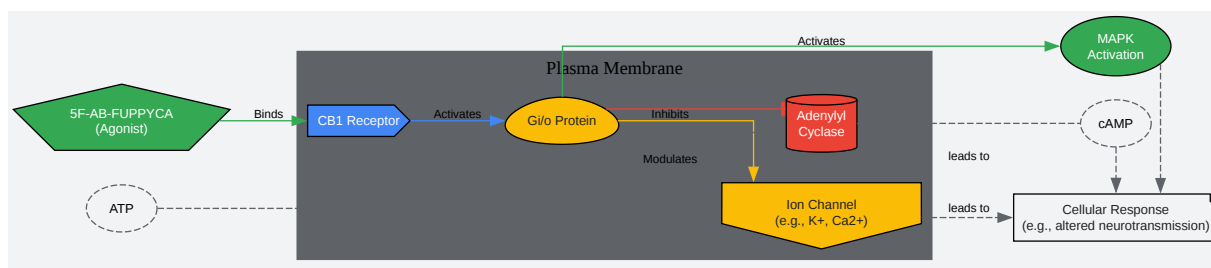
## Presumed Pharmacology and Signaling

While **5F-AB-FUPPYCA** is classified as a synthetic cannabinoid receptor agonist, its pharmacological properties have not been extensively studied.[1] It is presumed to target the CB1 receptor. However, a detailed in vitro study on its close structural isomer, 5F-3,5-AB-

PFUPPYCA, found it to be essentially inactive at both CB1 and CB2 receptors.[4][5] Furthermore, the study noted that all tested "FUPPYCA" analogs exhibited antagonistic behavior at both receptors.[4][5] Given these findings, the initial presumption that **5F-AB-FUPPYCA** is a potent agonist may be incorrect.

## Presumed CB1 Receptor Signaling Pathway

Assuming **5F-AB-FUPPYCA** acts as a canonical CB1 agonist, it would trigger a G-protein coupled signaling cascade. The binding of the agonist to the CB1 receptor, a Gi/o-coupled receptor, would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels and MAP kinase pathways.

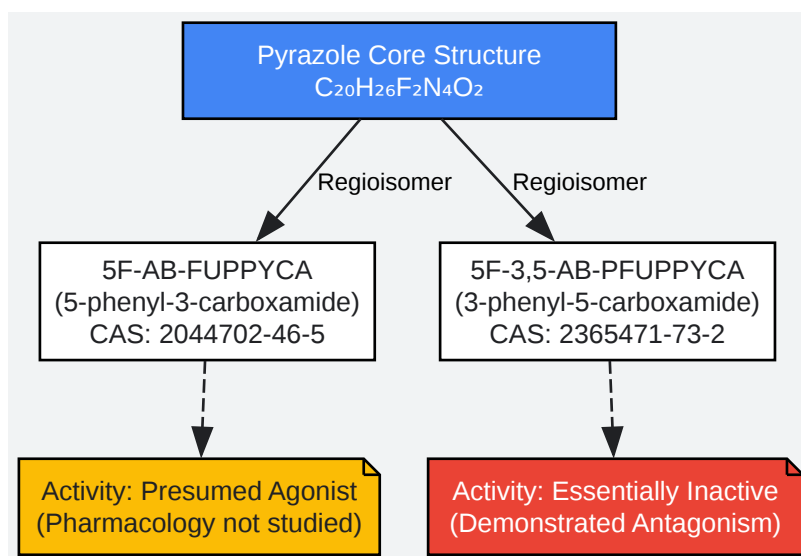


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Presumed CB1 receptor agonist signaling pathway.

## Structural Isomerism and Activity

The distinction between **5F-AB-FUPPYCA** (a 5-phenylpyrazole) and its isomer 5F-3,5-AB-PFUPPYCA (a 3-phenylpyrazole) is critical. Research indicates that the position of substituents on the pyrazole ring significantly impacts receptor activity.[5] The study on 5F-3,5-AB-PFUPPYCA demonstrated its lack of significant agonist activity, which raises questions about the efficacy of other "FUPPYCA" analogs.[4]



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Structural relationship and activity of **5F-AB-FUPPYCA** and its isomer.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **5F-AB-FUPPYCA** are not widely published. However, methodologies can be inferred from related compounds and forensic reports.

## Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for identifying **5F-AB-FUPPYCA** in seized materials.

- Objective: To separate and identify **5F-AB-FUPPYCA** in a complex mixture.
- Sample Preparation: The sample (e.g., powder, plant material) is extracted with a suitable organic solvent, such as methanol.[10]
- Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent is used.[10]
- GC Column: A non-polar column, such as an Agilent J&W DB-1 or HP-5MS (dimethylpolysiloxane-based), is commonly employed.[3] These columns separate compounds based on boiling points.[3]

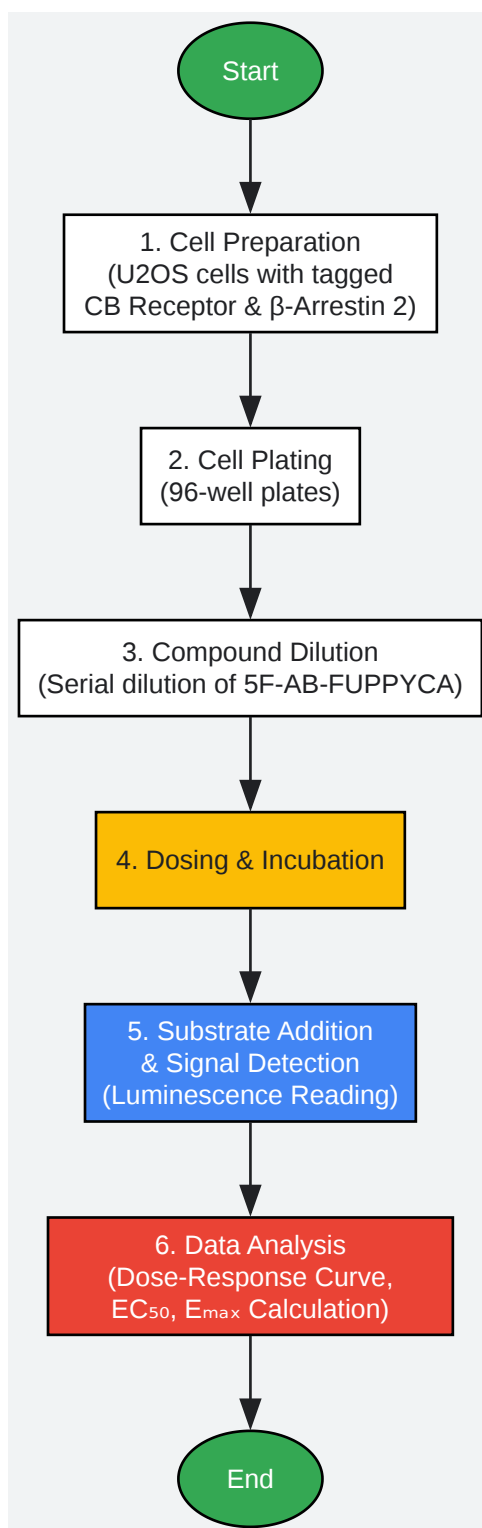
- Carrier Gas: Helium.[10]
- Temperature Program:
  - Injection Port: 265 °C.[10]
  - Oven: A controlled temperature ramp is used to facilitate separation of analytes.
- Detection: Mass Spectrometry (MS) is used to detect the eluted compounds, providing a mass spectrum that serves as a chemical fingerprint for identification.

## Pharmacological Assay: $\beta$ -Arrestin 2 Recruitment Assay

This protocol, used to test the isomer 5F-3,5-AB-PFUPPYCA, is a common method for determining the functional activity and potency of GPCR ligands.[5]

- Objective: To measure the ability of a compound to activate the CB1 or CB2 receptor by quantifying the recruitment of  $\beta$ -arrestin 2, a key event in GPCR desensitization and signaling.
- Cell Line: U2OS cells stably co-expressing the human cannabinoid receptor (CB1 or CB2) and a  $\beta$ -arrestin 2 fusion protein.
- Principle: The assay uses a protein-fragment complementation system. The receptor is tagged with one fragment of a reporter enzyme, and  $\beta$ -arrestin 2 is tagged with the complementary fragment. Upon ligand-induced receptor activation,  $\beta$ -arrestin 2 is recruited to the receptor, bringing the two enzyme fragments together to form an active enzyme that generates a detectable signal (e.g., luminescence).
- Methodology:
  - Cell Plating: Cells are seeded into 96- or 384-well plates and incubated.
  - Compound Addition: Test compounds (e.g., **5F-AB-FUPPYCA**) are serially diluted and added to the cells. A known agonist (e.g., JWH-018 or CP55,940) is used as a positive control.[11]

- Incubation: The plates are incubated to allow for receptor activation and  $\beta$ -arrestin 2 recruitment.
- Signal Detection: A substrate for the reporter enzyme is added, and the resulting signal (luminescence) is measured using a plate reader.
- Data Analysis: The signal is plotted against the compound concentration to generate a dose-response curve, from which potency ( $EC_{50}$ ) and efficacy ( $E_{max}$ ) values are calculated.



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Experimental workflow for a  $\beta$ -Arrestin 2 recruitment assay.

## Conclusion

**5F-AB-FUPPYCA** is a pyrazole-based synthetic cannabinoid whose identity is well-characterized. However, a significant gap exists in the scientific literature regarding its pharmacology. While it is categorized as a CB1 receptor agonist, this is largely a presumption based on its structural class.[1] Crucially, in-depth research on its structural isomer, 5F-3,5-AB-PFUPPYCA, has revealed it to be virtually inactive as an agonist and to possess antagonistic properties at cannabinoid receptors.[4][5] This finding strongly suggests that the pharmacological profile of **5F-AB-FUPPYCA** may be more complex than initially assumed and that it may not be a potent psychoactive agent. Further research employing functional assays is essential to definitively characterize the activity, potency, and potential toxicity of this compound.

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